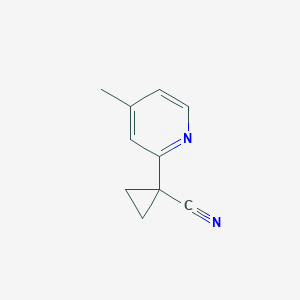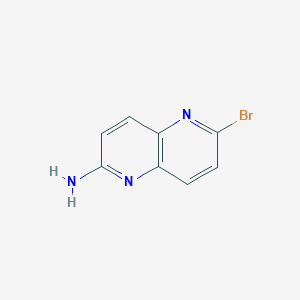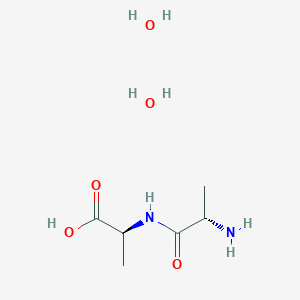
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate is a chiral amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate typically involves the reaction of (S)-2-aminopropanoic acid with (S)-2-aminopropanamide under specific conditions. The reaction is usually carried out in an aqueous medium, and the product is obtained as a dihydrate form due to the presence of water molecules in the crystal lattice.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and amido groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Aminopropanoic acid: A simpler amino acid with similar structural features.
(S)-2-Aminopropanamide: An amide derivative with comparable properties.
(S)-2-((S)-2-Aminopropanamido)butanoic acid: A structurally related compound with an additional carbon atom in the backbone.
Uniqueness
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate is unique due to its specific chiral centers and the presence of both amino and amido functional groups
Propriétés
Formule moléculaire |
C6H16N2O5 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;dihydrate |
InChI |
InChI=1S/C6H12N2O3.2H2O/c1-3(7)5(9)8-4(2)6(10)11;;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);2*1H2/t3-,4-;;/m0../s1 |
Clé InChI |
PUPIFJLJMUYLSC-RGVONZFCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.O.O |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)N.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
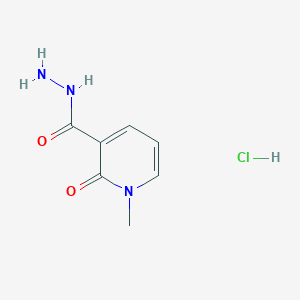
![1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)

![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)
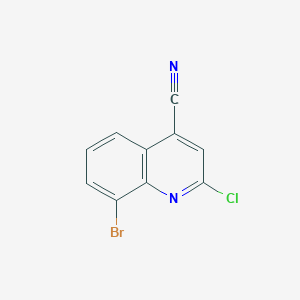
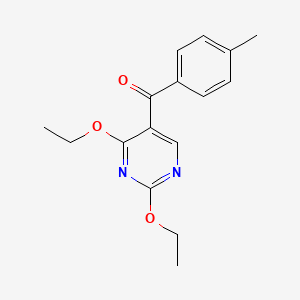
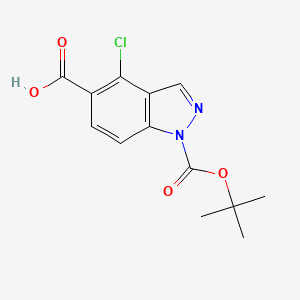
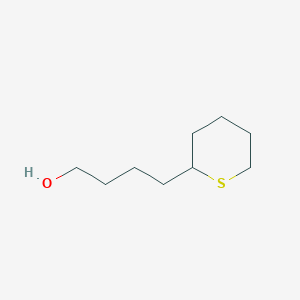
![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)
![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
